Alnusonol

Description

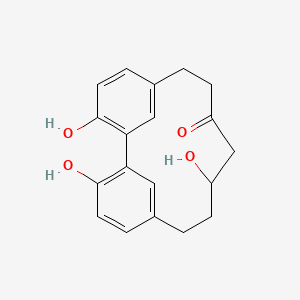

Structure

3D Structure

Properties

IUPAC Name |

3,11,17-trihydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c20-14-5-1-12-3-7-18(22)16(9-12)17-10-13(4-8-19(17)23)2-6-15(21)11-14/h3-4,7-10,14,20,22-23H,1-2,5-6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHOPVJSRBYOKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)CCC(=O)CC1O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activities of Alternol

Disclaimer: The initial query for "Alnusonol" did not yield specific results in a review of scientific literature. Based on phonetic similarity and the context of related compounds, this technical guide focuses on Alternol , a compound with extensive documentation of its biological activities. It is presumed that "this compound" was a likely misspelling of "Alternol."

Alternol is a naturally occurring small molecule isolated from the fermentation products of the fungus Alternaria alternata var. monosporus, which has been sourced from the bark of the yew tree.[1] This compound and its oxidized isomer, Alteronol, have garnered significant interest in the scientific community for their potent biological effects, particularly their anticancer properties.[2] This guide provides a comprehensive overview of the known biological activities of Alternol, with a focus on its anticancer, pro-oxidant, and immunomodulatory effects, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Anticancer Activity

The most extensively studied biological activity of Alternol is its potent and broad-spectrum anticancer effect. It has demonstrated efficacy against a wide range of human cancer cell lines, including those of prostate, osteosarcoma, pancreatic, and ovarian cancers.[3][4][5] The anticancer mechanism of Alternol is multifaceted, involving the induction of cell cycle arrest, apoptosis, and the modulation of key signaling pathways.[2]

Quantitative Data on Anticancer Activity

The cytotoxic and growth-inhibitory effects of Alternol have been quantified across numerous cancer cell lines. The following tables summarize the 50% growth inhibition (GI₅₀) and 50% inhibitory concentration (IC₅₀) values reported in various studies.

Table 1: GI₅₀ Values of Alternol in NCI-60 Cancer Cell Line Screen

| Cell Line | Cancer Type | GI₅₀ (µM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | 1.79 |

| HL-60(TB) | Leukemia | 1.83 |

| K-562 | Leukemia | 2.19 |

| MOLT-4 | Leukemia | 1.70 |

| RPMI-8226 | Leukemia | 0.835 |

| SR | Leukemia | 1.63 |

| Colon Cancer | ||

| COLO 205 | Colon Cancer | 1.95 |

| HCC-2998 | Colon Cancer | 2.05 |

| HCT-116 | Colon Cancer | 2.15 |

| HCT-15 | Colon Cancer | 2.44 |

| HT29 | Colon Cancer | 2.26 |

| KM12 | Colon Cancer | 2.11 |

| SW-620 | Colon Cancer | 2.14 |

| Melanoma | ||

| MALME-3M | Melanoma | 1.71 |

| M14 | Melanoma | 1.94 |

| SK-MEL-2 | Melanoma | 2.37 |

| SK-MEL-28 | Melanoma | 2.49 |

| SK-MEL-5 | Melanoma | 1.87 |

| UACC-257 | Melanoma | 2.07 |

| UACC-62 | Melanoma | 1.88 |

| Ovarian Cancer | ||

| IGROV1 | Ovarian Cancer | 2.01 |

| OVCAR-3 | Ovarian Cancer | 2.22 |

| OVCAR-4 | Ovarian Cancer | 1.96 |

| OVCAR-5 | Ovarian Cancer | 2.45 |

| OVCAR-8 | Ovarian Cancer | 1.95 |

| SK-OV-3 | Ovarian Cancer | 4.55 |

| Renal Cancer | ||

| 786-0 | Renal Cancer | 2.24 |

| A498 | Renal Cancer | 2.48 |

| ACHN | Renal Cancer | 2.22 |

| CAKI-1 | Renal Cancer | 2.60 |

| RXF 393 | Renal Cancer | 2.08 |

| SN12C | Renal Cancer | 2.15 |

| TK-10 | Renal Cancer | 0.97 |

| UO-31 | Renal Cancer | 2.15 |

| Prostate Cancer | ||

| PC-3 | Prostate Cancer | 2.16 |

| DU-145 | Prostate Cancer | 3.78 |

| Breast Cancer | ||

| MCF7 | Breast Cancer | 2.09 |

| MDA-MB-231/ATCC | Breast Cancer | 2.01 |

| HS 578T | Breast Cancer | 2.03 |

| BT-549 | Breast Cancer | 1.83 |

| T-47D | Breast Cancer | 2.16 |

| MDA-MB-468 | Breast Cancer | 1.97 |

Data extracted from the NCI-60 screening program, indicating a potent growth inhibitory effect on 50 out of 60 cell lines with a GI₅₀ of less than 4.55 µM.[4][6]

Table 2: IC₅₀ Values of Alternol in Various Cancer Cell Lines

| Cell Line(s) | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Assay |

| PANC-1 | Pancreatic Cancer | 8.09 ± 0.1 | 24 | Cell Counting |

| 5.91 ± 0.19 | 48 | |||

| 4.27 ± 0.11 | 72 | |||

| BxPC3 | Pancreatic Cancer | 8.19 ± 0.2 | 24 | Cell Counting |

| 6.19 ± 0.2 | 48 | |||

| 4.46 ± 0.19 | 72 | |||

| 13 Ovarian Lines | Ovarian Cancer | 0.44 - 2.07 | 24 | CellTiter-Glo |

| SK-OV-3 | Ovarian Cancer | 5.01 | 24 | CellTiter-Glo |

| 4T1 | Breast Cancer | 6.87 (Alteronol) | 24 | MTT Assay |

| 5.62 (Alteronol) | 48 | |||

| A375, UACC62, WM35 | Melanoma | Dose-dependent inhibition | 24, 48 | MTT Assay |

| LNCaP, C4-2, PC-3 | Prostate Cancer | ~5 - 10 | 24 | Trypan Blue Exclusion |

This table compiles IC₅₀ values from multiple studies, demonstrating a consistent dose- and time-dependent inhibitory effect of Alternol and its isomer Alteronol on cancer cell viability.[6][7][8][9][10][11]

Mechanisms of Anticancer Action

Alternol exerts its anticancer effects through several interconnected mechanisms:

-

Induction of Apoptosis: Alternol is a potent inducer of apoptotic cell death in a variety of cancer cells.[2] This process is often dependent on the generation of reactive oxygen species (ROS) and involves the activation of the intrinsic apoptotic pathway.[1][2] Key events include the activation of pro-apoptotic proteins like Bax, release of cytochrome c from the mitochondria, and subsequent activation of caspases, such as caspase-3 and -9.[1][2]

-

Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest, thereby inhibiting cancer cell proliferation. The specific phase of arrest can be cell-type dependent. For instance, Alternol induces G2/M phase arrest in osteosarcoma cells and S phase arrest in pancreatic cancer cells.[3][5] Its isomer, Alteronol, has been reported to cause G1 phase arrest in cervical cancer cells.[2]

-

Generation of Reactive Oxygen Species (ROS): A critical aspect of Alternol's mechanism is its ability to induce oxidative stress preferentially in cancer cells.[1] This is achieved through the activation of xanthine dehydrogenase (XDH), leading to the accumulation of ROS.[2] The elevated ROS levels trigger downstream signaling cascades that culminate in apoptosis.[1]

-

Modulation of Signaling Pathways: Alternol has been shown to modulate several key signaling pathways that are often dysregulated in cancer:

-

STAT3 Pathway: It inhibits the phosphorylation of STAT3, a key transcription factor involved in cancer cell proliferation and survival.[3]

-

MAPK Pathway: Alternol activates MAPK signaling, including JNK, ERK1/2, and p38, in a ROS-dependent manner, which contributes to its pro-apoptotic effects.[3]

-

Endoplasmic Reticulum (ER) Stress: The compound can induce ER stress, leading to the unfolded protein response (UPR) and subsequent cell death.[12][13]

-

In Vivo Efficacy

The anticancer activity of Alternol has been validated in preclinical animal models. In xenograft models using human cancer cells, administration of Alternol has been shown to significantly suppress tumor growth.[1][3] For instance, in a PC-3 prostate cancer xenograft model, intraperitoneal injection of Alternol at 20 mg/kg twice a week for three weeks resulted in substantial tumor growth inhibition.[1] Similarly, it has demonstrated in vivo efficacy in osteosarcoma and HeLa cell-derived xenograft models.[3][4] Importantly, these studies have reported a favorable safety profile, with no obvious toxicity to the host animals.[2][4]

Pro-oxidant versus Antioxidant Activity

A noteworthy aspect of Alternol's biological profile is its role as a pro-oxidant in the context of its anticancer activity. While many natural compounds are investigated for their antioxidant (radical-scavenging) properties, Alternol's efficacy in killing cancer cells is largely attributed to its ability to induce oxidative stress.[1][2]

Pro-oxidant Mechanism

Alternol treatment leads to a significant increase in intracellular ROS levels in cancer cells.[1] This is not a non-specific effect but is mediated by the activation of cytosolic xanthine dehydrogenase (XDH).[2] The resulting oxidative stress leads to cellular damage and triggers the apoptotic cascade.[1] Interestingly, this pro-oxidant effect is selective for cancer cells, with minimal impact on normal cells.[1][2] This selectivity may be due to the higher basal ROS levels and compromised antioxidant defense systems in cancer cells.[2]

Antioxidant Potential

There is currently a lack of studies evaluating the direct antioxidant capacity of Alternol using standard assays such as DPPH, ABTS, or ORAC. The existing literature predominantly focuses on its pro-oxidant mechanism of anticancer action. Therefore, no quantitative data on its radical scavenging activity is available at present.

Anti-inflammatory and Immunomodulatory Effects

The direct anti-inflammatory properties of Alternol have not been extensively characterized with quantitative data from classical anti-inflammatory assays. However, recent studies have shed light on its ability to modulate inflammatory and immune responses, particularly in the context of cancer therapy.

Induction of Immunogenic Cell Death (ICD)

Alternol has been identified as an inducer of immunogenic cell death (ICD) in prostate cancer cells.[14] ICD is a form of apoptosis that stimulates an antitumor immune response. Alternol treatment leads to the release of damage-associated molecular patterns (DAMPs), such as calreticulin (CALR), high mobility group box 1 (HMGB1), and ATP, from dying cancer cells.[14] These molecules act as danger signals that can activate the immune system.

Modulation of Pro-inflammatory Cytokines

As part of the ICD process, Alternol has been shown to upregulate the expression of several pro-inflammatory cytokines, including IL-1α, IL-1β, IL-6, and IL-8 (CXCL8).[13][14] This pro-inflammatory signaling in the tumor microenvironment can contribute to the recruitment and activation of immune cells, further enhancing the antitumor immune response.[14] This activity is also linked to the induction of ER stress.[13]

It is important to note that this pro-inflammatory effect is context-dependent and part of its anticancer mechanism. Further research is needed to determine if Alternol possesses anti-inflammatory properties in other pathological contexts, such as chronic inflammatory diseases.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of Alternol.

Cell Viability and Cytotoxicity Assays

-

MTT Assay:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of Alternol or vehicle control for specified durations (e.g., 24, 48 hours).

-

Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability.[10]

-

-

Trypan Blue Exclusion Assay:

-

Cells are cultured and treated with Alternol as described above.

-

After treatment, both adherent and floating cells are collected and centrifuged.

-

The cell pellet is resuspended in a small volume of phosphate-buffered saline (PBS).

-

A small aliquot of the cell suspension is mixed with a 0.4% trypan blue solution.

-

The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer under a microscope.

-

The percentage of cell death is calculated.[1]

-

-

CellTiter-Glo Luminescent Cell Viability Assay:

-

Cells are seeded in 96-well plates and treated with Alternol.

-

The CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability, is added to each well.

-

The plate is incubated to allow for cell lysis and the generation of a luminescent signal.

-

Luminescence is measured using a plate reader. A decrease in luminescence indicates a reduction in cell viability.[4]

-

Apoptosis Assays

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

-

Cells are cultured on coverslips or in chamber slides and treated with Alternol.

-

After treatment, the cells are fixed and permeabilized.

-

The cells are then incubated with a reaction mixture containing TdT and fluorescently labeled dUTP.

-

TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

-

The fluorescently labeled apoptotic cells are visualized and quantified using fluorescence microscopy.[5]

-

-

Annexin V/Propidium Iodide (PI) Staining:

-

Cells are treated with Alternol and harvested.

-

The cells are washed with PBS and resuspended in an Annexin V binding buffer.

-

Fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and PI (which enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes) are added.

-

The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.

-

Measurement of Intracellular ROS

-

Cells are seeded in plates suitable for fluorescence microscopy or flow cytometry.

-

The cells are preloaded with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) or a total ROS detection solution.

-

After incubation with the probe, the cells are washed and then treated with Alternol for the desired time.

-

The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microscope or a flow cytometer.[1]

Western Blot Analysis

-

Cells are treated with Alternol and then lysed in a suitable buffer to extract total proteins.

-

The protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, Bax, p-STAT3).

-

The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

-

Immunocompromised mice (e.g., nude mice) are subcutaneously or orthotopically injected with a suspension of human cancer cells.

-

The tumors are allowed to grow to a palpable size (e.g., ~30 mm³).

-

The mice are then randomly assigned to treatment and control groups.

-

The treatment group receives intraperitoneal or other appropriate administration of Alternol at a specified dose and schedule (e.g., 20 mg/kg, twice a week). The control group receives the vehicle.

-

Tumor volume is measured regularly using calipers (Volume = (Length x Width²)/2).

-

At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).[1]

Signaling Pathways and Experimental Workflows

Visualizations

Caption: Key signaling pathways in Alternol-induced apoptosis.

Caption: Workflow for assessing Alternol's anticancer activity.

Caption: Alternol-induced immunogenic cell death pathway.

Conclusion and Future Directions

Alternol has emerged as a promising natural compound with a robust and broad-spectrum anticancer activity. Its mechanism of action, centered on the selective induction of ROS-mediated apoptosis in cancer cells, offers a potential therapeutic advantage. Furthermore, its ability to induce immunogenic cell death suggests that it could be a valuable agent in the field of cancer immunotherapy.

While the pro-oxidant and immunomodulatory effects of Alternol in the context of cancer are well-documented, there is a notable gap in the literature regarding its direct antioxidant and anti-inflammatory properties in other disease models. Future research should aim to:

-

Quantify the direct antioxidant capacity of Alternol using standard radical scavenging assays.

-

Investigate its potential anti-inflammatory effects in models of chronic inflammation, including the measurement of its impact on key inflammatory mediators.

-

Further elucidate the molecular targets of Alternol to better understand its selectivity for cancer cells.

Such studies will provide a more complete picture of the biological activities of Alternol and could broaden its potential therapeutic applications beyond oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. patrinum.ch [patrinum.ch]

- 3. Alternol/Alteronol: Potent Anti-cancer Compounds With Multiple Mechanistic Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural compound Alternol as a novel therapeutic for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Alternol/Alteronol: Potent Anti-cancer Compounds With Multiple Mechanistic Actions [frontiersin.org]

- 6. Natural compound Alternol actives multiple endoplasmic reticulum stress-responding pathways contributing to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alternol triggers immunogenic cell death via reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alternol triggers immunogenic cell death via reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of phytochemicals and antioxidant potential of a new polyherbal formulation TC-16: additive, synergistic or antagonistic? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alternol/Alteronol: Potent Anti-cancer Compounds With Multiple Mechanistic Actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. patrinum.ch [patrinum.ch]

Alnusonol: A Potential Antioxidant Agent for Drug Development

An In-depth Technical Guide for Researchers and Scientists

Introduction

Alnusonol, a naturally occurring diarylheptanoid, has emerged as a compound of interest for its potential antioxidant properties.[1] Classified as a polyphenol, this compound is found in species of the Alnus genus, notably Alnus japonica.[2] Diarylheptanoids isolated from Alnus species have demonstrated significant antioxidant and anti-inflammatory activities, suggesting that this compound may hold similar therapeutic potential.[1][3] This technical guide provides a comprehensive overview of the current understanding of this compound and related diarylheptanoids as antioxidant agents, with a focus on their chemical properties, proposed mechanisms of action, and relevant experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel antioxidant compounds.

Quantitative Antioxidant Activity of this compound and Related Diarylheptanoids

While specific quantitative antioxidant data for this compound is not yet extensively documented in peer-reviewed literature, the antioxidant activities of structurally similar diarylheptanoids isolated from Alnus species provide valuable insights into its potential efficacy. The following tables summarize the antioxidant activities of these related compounds.

Table 1: Antioxidant Activity of Diarylheptanoids from Alnus japonica

| Compound | Assay | IC50 Value | Source |

| Oregonin | Thiobarbituric acid-reactive substances (TBARS) | 3.2 µM | [4] |

| Hirsutanone | Thiobarbituric acid-reactive substances (TBARS) | 1.5 µM | [4] |

| Myricanone | 2,2-diphenyl-1-picrylhydrazyl (DPPH) | Significant activity at 50 µM | [3] |

| (+)-S-myricanol | 2,2-diphenyl-1-picrylhydrazyl (DPPH) | Significant activity at 50 µM | [3] |

Table 2: Antioxidant Activity of Alnus glutinosa Bark Extract (Rich in Diarylheptanoids)

| Assay | IC50 Value | Source |

| DPPH radical scavenging | 4.05 - 9.58 mg/L | [5][6] |

| Various antioxidant assays | 0.15 - 12.21 µg/mL | [7][8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antioxidant potential. The following are standard experimental protocols for assays commonly used to evaluate the antioxidant activity of compounds like this compound.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

-

Test compound (this compound or related diarylheptanoids) at various concentrations.

-

Methanol (as a blank).

-

Positive control (e.g., Ascorbic acid, Gallic acid).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

-

In a 96-well plate, add a specific volume of the test compound at different concentrations to the wells.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Thiobarbituric Acid-Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay is used to measure the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid peroxidation.

Materials:

-

Source of lipids (e.g., human low-density lipoprotein (LDL), tissue homogenate).

-

Oxidizing agent (e.g., copper sulfate).

-

Test compound.

-

Thiobarbituric acid (TBA) reagent.

-

Trichloroacetic acid (TCA).

-

Butylated hydroxytoluene (BHT).

-

Spectrophotometer or microplate reader.

Procedure:

-

Incubate the lipid source with the oxidizing agent in the presence and absence of the test compound at various concentrations.

-

Stop the reaction by adding TCA and BHT.

-

Centrifuge to precipitate proteins.

-

Add the TBA reagent to the supernatant and heat at a high temperature (e.g., 95°C) for a specific time to allow the formation of the MDA-TBA adduct.

-

Cool the samples and measure the absorbance of the pink-colored adduct at approximately 532 nm.

-

The concentration of TBARS is calculated using the molar extinction coefficient of the MDA-TBA adduct.

-

The percentage inhibition of lipid peroxidation is calculated, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of polyphenolic compounds like diarylheptanoids are often mediated through the modulation of specific cellular signaling pathways. A key pathway implicated in the antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

Caption: Proposed Nrf2-ARE signaling pathway for this compound's antioxidant activity.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or antioxidant compounds like this compound, this complex dissociates, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for various antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.

Experimental and Logical Workflow

The evaluation of a potential antioxidant agent like this compound follows a structured workflow, from initial screening to mechanistic studies.

Caption: General workflow for the evaluation of a potential antioxidant agent.

Disclaimer: The quantitative data presented in this guide is based on studies of diarylheptanoids structurally related to this compound, isolated from the Alnus genus. Further research is required to determine the specific antioxidant activity and mechanisms of action of this compound itself. The signaling pathway diagram represents a common mechanism for polyphenolic antioxidants and is a proposed, yet unconfirmed, pathway for this compound.

References

- 1. This compound | 52330-12-8 | CCA33012 | Biosynth [biosynth.com]

- 2. device.report [device.report]

- 3. Anti-oxidant and Anti-Inflammatory Cyclic Diarylheptanoids from Alnus japonica Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant effects of diarylheptanoid derivatives from Alnus japonica on human LDL oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant Activity of Different Extracts from Black Alder (Alnus glutinosa) Bark with Greener Extraction Alternative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant Activity of Different Extracts from Black Alder (Alnus glutinosa) Bark with Greener Extraction Alternative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. New Insights on Phytochemical Features and Biological Properties of Alnus glutinosa Stem Bark - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anticancer Properties of Alnustone and Alteronol in Human Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticancer properties of two promising natural compounds, Alnustone and Alteronol, detailing their effects on various human cancer cell lines. This document summarizes key quantitative data, outlines detailed experimental protocols for relevant assays, and visualizes the underlying molecular mechanisms and workflows.

Alnustone: A Potent Inhibitor of Colorectal and Hepatocellular Carcinoma

Alnustone, a diarylheptanoid compound, has demonstrated significant anticancer activity, primarily investigated in colorectal and hepatocellular carcinoma cell lines. Its mechanism of action involves the induction of cell cycle arrest and apoptosis.

The cytotoxic effects of Alnustone have been quantified across several human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency.

| Cell Line | Cancer Type | IC50 Value (µM) | Citation |

| CT26 | Colorectal Carcinoma | 54.31 ± 0.80 | [1] |

| MC38 | Colorectal Carcinoma | 62.06 ± 1.65 | [1] |

| HCT116 | Colorectal Carcinoma | 85.99 ± 1.03 | [1] |

| SW620 | Colorectal Carcinoma | 52.26 ± 11.73 | [1] |

| HepG2 | Hepatocellular Carcinoma | ~50 | [2] |

| BEL-7402 | Hepatocellular Carcinoma | ~70 | [2] |

Note: Alnustone did not show significant cytotoxicity in normal human cell lines such as HUVEC and HaCaT at concentrations up to 100 µM[2].

Alnustone exerts its anticancer effects primarily through two interconnected mechanisms: inducing a halt in the cell cycle at the G0/G1 phase and promoting programmed cell death (apoptosis).

In colorectal cancer cells, Alnustone treatment leads to a significant increase in the percentage of cells in the G0/G1 phase.[3] This arrest is achieved by downregulating the expression of key cell cycle regulatory proteins, specifically Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4).[1][3]

Furthermore, Alnustone induces apoptosis through the mitochondrial pathway. This is evidenced by increased mitochondrial depolarization in treated cells.[1] In hepatocellular carcinoma, the apoptotic effect is linked to the generation of Reactive Oxygen Species (ROS) and the subsequent inhibition of the PI3K/Akt/mTOR signaling pathway.[4]

The following diagram illustrates the proposed signaling pathway for Alnustone-induced cell cycle arrest in colorectal cancer cells.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bosterbio.com [bosterbio.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Hepatoprotective Effects of Alnus japonica Extract in Liver Injury Models: A Technical Guide

Disclaimer: The term "Alnusonol" did not yield specific results in scientific literature. This guide focuses on the well-documented hepatoprotective effects of Alnus japonica extract, which contains a variety of bioactive compounds, including diarylheptanoids, flavonoids, and tannins, that are likely responsible for its therapeutic properties.[1][2][3][4]

This technical guide provides an in-depth overview of the hepatoprotective effects of Alnus japonica extract in various preclinical liver injury models. It is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The hepatoprotective effects of Alnus japonica extract have been quantified in several preclinical models of liver injury. The following tables summarize the key findings.

Table 1: In Vivo Efficacy of Alnus japonica Extract in Rodent Models of Liver Injury

| Liver Injury Model | Species | Treatment | Dosage | Key Biomarker | Result | Reference |

| Carbon Tetrachloride (CCl₄) | Rat | Butanol fraction of A. japonica | Not specified | Serum Aminotransferases, γ-GTP | Significantly decreased | [1] |

| Hepatic Lipid Peroxide | Significantly decreased | [1] | ||||

| Hepatic Glutathione | Significantly increased | [1] | ||||

| CCl₄ / D-Galactosamine (D-GalN) | Mouse | AI-1367 (A. japonica extract) | 5, 10, 20 mg/kg (p.o.) | Serum AST, ALT | Significantly reduced | [5] |

| Methionine-Choline Deficient (MCD) Diet | Mouse | AI-1367 (A. japonica extract) | 2.5, 5, 10 mg/kg (p.o.) | Serum AST, ALT, Triglyceride | Significantly recovered | [5] |

| Acute Alcohol-Induced Injury | Mouse | A. japonica & P. oleracea complex | 50 mg/kg (p.o.) | Plasma ALT | 34.9% decrease vs. alcohol group | [6][7] |

| Plasma AST | 12.6% decrease vs. alcohol group | [6][7] | ||||

| Chronic Alcohol-Induced Injury | Mouse | A. japonica & P. oleracea complex | High dose | Plasma ALT | >25% improvement | [6][7] |

| Plasma AST | Similar to positive control | [6][7] |

Table 2: In Vitro Efficacy of Alnus japonica Extract in Hepatocyte Models

| Hepatotoxicant | Cell Line | Treatment | Concentration | Endpoint | Result | Reference |

| tert-Butyl Hydroperoxide (tBH) | Primary Rat Hepatocytes | AI-1367 (A. japonica extract) | 5-50 µg/mL | LDH leakage, Cell viability | Significantly improved | [5] |

| D-Galactosamine (D-GalN) | Primary Rat Hepatocytes | AI-1367 (A. japonica extract) | 5-50 µg/mL | LDH leakage, Cell viability | Significantly improved | [5] |

| Carbon Tetrachloride (CCl₄) | Primary Rat Hepatocytes | AI-1367 (A. japonica extract) | 5-100 µg/mL | LDH leakage, Cell viability | Significantly improved | [5] |

| Acetaminophen (AAP) | Cultured Rat Hepatocytes | Methanol extract of A. japonica | 50, 100, 150, 200 µg/mL | Cytotoxicity | Significantly decreased (dose-dependent) | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols used in the cited studies.

In Vivo Liver Injury Models

2.1.1. Carbon Tetrachloride (CCl₄)-Induced Liver Injury

-

Animals: Male Sprague-Dawley rats.

-

Induction: A single intraperitoneal (i.p.) injection of CCl₄ (typically 0.5-1.0 mL/kg body weight) diluted in olive oil or corn oil.

-

Treatment: Alnus japonica extract or its fractions are administered orally (p.o.) for a specified number of days prior to and/or after CCl₄ administration.

-

Endpoint Analysis:

-

Blood is collected for serum analysis of liver injury markers (ALT, AST, ALP, bilirubin).

-

Livers are excised for histopathological examination (H&E staining) to assess necrosis, inflammation, and steatosis.

-

Liver homogenates are used to measure markers of oxidative stress (MDA, glutathione) and antioxidant enzyme activity (SOD, catalase, GPx).

-

2.1.2. D-Galactosamine (D-GalN)-Induced Liver Injury

-

Animals: Male mice.

-

Induction: A single subcutaneous injection of D-GalN.

-

Endpoint Analysis:

-

Serum levels of AST and ALT are measured.

-

Histological observation of the liver is performed to assess fatty acid changes, hepatocyte necrosis, and inflammatory cell infiltration.[5]

-

2.1.3. Methionine-Choline Deficient (MCD) Diet-Induced Liver Injury

-

Animals: Male mice.

-

Induction: Mice are fed an MCD diet for several weeks to induce non-alcoholic steatohepatitis (NASH).

-

Endpoint Analysis:

-

Body weight changes are monitored.

-

Serum levels of AST, ALT, and triglycerides are measured.[5]

-

2.1.4. Alcohol-Induced Liver Injury

-

Animals: Male C57BL/6 mice.

-

Induction:

-

Treatment: A complex of Alnus japonica and Portulaca oleracea extracts (ALPOC) is administered orally at a dose of 50 mg/kg.[7]

-

Endpoint Analysis:

-

Plasma levels of ALT and AST are determined.

-

Liver tissues are subjected to H&E staining to observe necrosis and bleeding.[7]

-

Antioxidant activity in the liver is assessed.

-

2.1.5. Acetaminophen (AAP)-Induced Liver Injury

-

Animals: Male rats.

-

Induction: A single overdose of acetaminophen administered orally or intraperitoneally.

-

Treatment: Methanol extract of Alnus japonica (AJM) or its solvent fractions are administered prior to AAP challenge.

-

Endpoint Analysis:

-

Serum liver enzyme levels.

-

Histopathological evaluation of liver tissue.

-

Measurement of oxidative stress markers in liver homogenates.

-

In Vitro Hepatotoxicity Assays

-

Cell Culture:

-

Primary rat hepatocytes are isolated and cultured.

-

Hepatoma cell lines such as HepG2 are maintained in appropriate culture media.

-

-

Induction of Toxicity: Cells are exposed to hepatotoxicants such as tert-butyl hydroperoxide (tBH), CCl₄, D-GalN, or acetaminophen at predetermined concentrations.

-

Treatment: Cells are pre-treated with various concentrations of Alnus japonica extract for a specified duration before the addition of the hepatotoxicant.

-

Endpoint Analysis:

-

Cell Viability: Assessed using assays such as MTT or by measuring the cellular leakage of lactate dehydrogenase (LDH).[5]

-

Oxidative Stress: Measurement of intracellular reactive oxygen species (ROS) and antioxidant levels.

-

Visualizations: Signaling Pathways and Workflows

The hepatoprotective effects of Alnus japonica extract are attributed to its antioxidant and anti-inflammatory properties. The bioactive compounds, particularly diarylheptanoids, likely modulate key signaling pathways involved in cellular defense and inflammation.

Caption: Proposed mechanism of hepatoprotection by Alnus japonica extract.

Caption: General experimental workflow for evaluating hepatoprotective effects.

References

- 1. researchgate.net [researchgate.net]

- 2. phcogrev.com [phcogrev.com]

- 3. Exploring the medicinal potential of Alnus japonica: a comprehensive review of phytochemicals and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hepatoprotecive Effects of Alnus japonica Extract on Experimental Liver Injury Models [yakhak.org]

- 6. Hepatoprotective Effect of Alnus japonica and Portulaca oleracea Complex on Alcohol-induced Liver Injury Mice Models by Anti-oxidation Activity [kjpr.kr]

- 7. Hepatoprotective Effect of Alnus japonica and Portulaca oleracea Complex on Alcohol-induced Liver Injury Mice Models by Anti-oxidation Activity [kjpr.kr]

- 8. Hepatoprotective and antioxidant effects of Alnus japonica extracts on acetaminophen-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Alnusonol: A Technical Guide to Extraction, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alnusonol, a cyclic diarylheptanoid, has emerged as a compound of significant interest within the scientific community due to its potential therapeutic properties. Found in various species of the Alnus genus (commonly known as alder), this natural product has demonstrated noteworthy biological activities, including antioxidant and anti-inflammatory effects. This technical guide provides an in-depth overview of the extraction and isolation of this compound from Alnus species, summarizing quantitative data, detailing experimental protocols, and visualizing key processes.

Occurrence and Extraction from Alnus Species

This compound is a characteristic secondary metabolite of trees belonging to the Alnus genus, with notable presence in species such as Alnus incana (Grey Alder) and Alnus glutinosa (Black Alder). The extraction of this compound, along with other diarylheptanoids, is typically performed on the bark or leaves of these trees. The choice of solvent and extraction method significantly influences the yield and purity of the resulting extract.

Extraction Solvents and Methods

Various organic solvents have been employed for the extraction of diarylheptanoids from Alnus species. The selection of the solvent is critical and is based on the polarity of the target compounds. Commonly used solvents include methanol, ethanol, and ethyl acetate. Maceration, Soxhlet extraction, and accelerated solvent extraction (ASE) are among the methods utilized to obtain crude extracts rich in this compound and related compounds.

One study on Alnus cremastogyne pods reported extractive yields ranging from 5.20% to 17.4% with ethyl acetate, 3.20% to 10.4% with petroleum ether, and 5.20% to 16.8% with ethanol, highlighting the variability based on the solvent used[1]. Another investigation focusing on Alnus glutinosa bark demonstrated that extraction with deionized water under accelerated solvent extraction (ASE) conditions can yield a high content of polyphenols, comparable to organic solvents[2][3]. This suggests a potential for greener extraction methodologies.

Quantitative Data on Extractions

While specific yield data for pure this compound is not extensively reported in publicly available literature, data on the total phenolic content and yields of related diarylheptanoids provide valuable insights. For instance, a study on Alnus glutinosa bark reported that the total polyphenol content in one-step water extractions varied from 0.55 to 0.62 Gallic acid equivalent (GAE) g/g of extract, depending on the temperature[2]. In the same study, the antioxidant activity of extracts obtained with organic solvents, measured by the DPPH radical scavenging assay, showed IC50 values ranging from 4.05 to 9.58 mg/L[2].

| Plant Material | Species | Solvent | Extraction Method | Parameter Measured | Yield/Value | Reference |

| Pods | Alnus cremastogyne | Ethyl Acetate | Not specified | Extractives Yield | 5.20% - 17.4% | [1] |

| Pods | Alnus cremastogyne | Petroleum Ether | Not specified | Extractives Yield | 3.20% - 10.4% | [1] |

| Pods | Alnus cremastogyne | Ethanol | Not specified | Extractives Yield | 5.20% - 16.8% | [1] |

| Bark | Alnus glutinosa | Deionized Water | ASE | Total Polyphenol Content | 0.55 - 0.62 g GAE/g | [2] |

| Bark | Alnus glutinosa | Organic Solvents | ASE | Antioxidant Activity (IC50) | 4.05 - 9.58 mg/L | [2] |

Isolation and Purification of this compound

The isolation of this compound from the crude extract is a multi-step process that typically involves various chromatographic techniques to separate it from other co-extracted compounds, including other diarylheptanoids which often co-occur with this compound[4].

Experimental Protocol: A General Approach

1. Preparation of Crude Extract:

-

Plant Material: Air-dried and powdered bark of Alnus incana or Alnus glutinosa.

-

Extraction: Macerate the powdered bark with methanol or ethanol at room temperature for a specified period (e.g., 24-48 hours) with occasional stirring. Alternatively, perform Soxhlet extraction for a more exhaustive extraction.

-

Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Fractionation of the Crude Extract:

-

Suspend the crude extract in a water-methanol mixture and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

3. Column Chromatography:

-

Stationary Phase: Silica gel is the most commonly used adsorbent for the separation of diarylheptanoids[5].

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate being progressively increased[6].

-

Fraction Collection: Collect fractions of the eluate and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification, fractions enriched with this compound from column chromatography can be subjected to preparative HPLC[7][8][9].

-

Column: A reversed-phase C18 column is often used.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water is a common choice.

-

Detection: UV detection is typically used to monitor the separation.

5. Characterization:

-

The structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS)[10][11][12].

It is important to note that the cyclic diarylheptanoid this compound often co-occurs with its corresponding acyclic derivatives[4]. Therefore, careful optimization of the chromatographic conditions is crucial for achieving high purity.

Biological Activity and Signaling Pathways

Diarylheptanoids, including this compound, have been reported to possess a range of biological activities, with anti-inflammatory and antioxidant properties being the most prominent.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[13]. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes[8]. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Some diarylheptanoids have been shown to inhibit NF-κB activation, thereby suppressing the inflammatory response[14][15]. While direct evidence for this compound's effect on this pathway is still emerging, its structural similarity to other NF-κB inhibiting diarylheptanoids suggests it may act through a similar mechanism.

Antioxidant Activity

The antioxidant properties of phenolic compounds like this compound are attributed to their ability to scavenge free radicals and chelate metal ions. The mechanism of antioxidant action often involves donating a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it and preventing oxidative damage to cells and tissues[16][17][18][19]. The catechol-like structures present in many diarylheptanoids are known to be potent radical scavengers. The antioxidant activity of Alnus extracts has been well-documented, and this activity is largely attributed to their high content of diarylheptanoids[2].

Experimental Workflow Visualization

The overall process of obtaining pure this compound from Alnus species can be visualized as a sequential workflow, from the initial collection of plant material to the final characterization of the isolated compound.

Conclusion

The extraction and isolation of this compound from Alnus species present a promising avenue for the discovery of novel therapeutic agents. While general protocols exist for the extraction of diarylheptanoids, further research is needed to optimize the specific conditions for maximizing the yield of pure this compound. The elucidation of its precise mechanisms of action, particularly in relation to key signaling pathways such as NF-κB, will be crucial for its future development as a pharmaceutical agent. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this fascinating natural product.

References

- 1. journals.ru.lv [journals.ru.lv]

- 2. Identifying unknown metabolites using NMR-based metabolic profiling techniques | Springer Nature Experiments [experiments.springernature.com]

- 3. lcms.cz [lcms.cz]

- 4. researchgate.net [researchgate.net]

- 5. Preparative Purification of Anti-Proliferative Diarylheptanoids from Betula platyphylla by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Chemical composition of lipophilic extractives from grey alder (Alnus incana) :: BioResources [bioresources.cnr.ncsu.edu]

- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. warwick.ac.uk [warwick.ac.uk]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. frontiersin.org [frontiersin.org]

- 12. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of NOS-2 expression in macrophages through the inactivation of NF-κB by andalusol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of NOS-2 expression in macrophages through the inactivation of NF-kappaB by andalusol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antioxidant activity of gamma-oryzanol: mechanism of action and its effect on oxidative stability of pharmaceutical oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Oleanolic Acid: A Promising Antioxidant—Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of the Antioxidant Effects of γ-Oryzanol: Involvement of the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Alnusonol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alnusonol, a naturally occurring diarylheptanoid found in plants of the Myricaceae family, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed spectroscopic data are presented in a structured format for easy reference. Furthermore, this guide outlines experimental protocols for the isolation and evaluation of its anti-inflammatory effects, and visualizes its proposed mechanism of action and biosynthetic origin through detailed signaling pathway and workflow diagrams. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of natural products for pharmaceutical applications.

Chemical Structure and Physicochemical Properties

This compound is classified as a diarylheptanoid, a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.[1][2] Its chemical structure features a cyclic ether linkage, forming a seven-membered ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₉H₂₀O₄ | [3] |

| Molecular Weight | 312.36 g/mol | [3] |

| CAS Number | 52330-12-8 | [3] |

| SMILES | OC1=C2C3=C(O)C=CC(CCC(C--INVALID-LINK--O)=O)=C3 | [3] |

| Structural Class | Phenol, Polyphenol, Diarylheptanoid | [3] |

| Natural Source | Morella nana (Myricaceae family) | [3] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not explicitly available in search results |

Table 3: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly available in search results |

Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data of this compound

| Spectroscopy | Wavelength/Wavenumber |

| UV λmax (MeOH) | 212, 282 nm |

| IR (KBr) νmax | 3370, 1705, 1625, 1515 cm⁻¹ |

Note: While specific NMR peak assignments for this compound were not found, data for structurally similar diarylheptanoids from the Alnus genus are available and can serve as a reference.

Biological Activity and Mechanism of Action

This compound has demonstrated noteworthy anti-inflammatory properties. A key finding is its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated mouse macrophages, with a reported half-maximal inhibitory concentration (IC₅₀) of 46.18 μM.[3]

The precise mechanism of action for this compound is not yet fully elucidated. However, based on the known activities of structurally related diarylheptanoids and other natural polyphenols, it is hypothesized to exert its anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing high levels of NO during inflammation.

Proposed Anti-inflammatory Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound may inhibit the NF-κB signaling pathway, thereby reducing the production of inflammatory mediators.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Biosynthesis of Diarylheptanoids

This compound, as a diarylheptanoid, is synthesized in plants through a complex biosynthetic pathway originating from the amino acid L-phenylalanine. This pathway involves a series of enzymatic reactions to construct the characteristic aryl-C₇-aryl skeleton.

General Biosynthetic Pathway

The diagram below outlines the key steps in the biosynthesis of diarylheptanoids.

Caption: General biosynthetic pathway of diarylheptanoids.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound from its natural source and for the in vitro assessment of its anti-inflammatory activity.

Isolation of this compound from Myrica nana

The following is a general procedure for the extraction and isolation of diarylheptanoids from plant material, which can be adapted for this compound from Myrica nana.

Caption: Workflow for the isolation of this compound.

Methodology:

-

Extraction: Air-dried and powdered plant material (e.g., stem bark of Myrica nana) is extracted exhaustively with methanol at room temperature.

-

Concentration: The methanol extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, and ethyl acetate.

-

Column Chromatography: The ethyl acetate fraction, typically rich in diarylheptanoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled.

-

Final Purification: The pooled fractions are further purified by column chromatography on Sephadex LH-20 and/or by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation

This assay is a widely used method to screen for anti-inflammatory activity. The ability of a compound to prevent heat-induced denaturation of a protein (egg albumin) is correlated with its anti-inflammatory properties.

Methodology:

-

Preparation of Solutions:

-

Test Sample: Prepare stock solutions of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then dilute with phosphate-buffered saline (PBS, pH 6.4) to achieve the desired final concentrations.

-

Standard Drug: A standard anti-inflammatory drug, such as diclofenac sodium, is prepared in the same manner.

-

Egg Albumin Solution: A 1% aqueous solution of fresh hen egg albumin is prepared.

-

-

Assay Procedure:

-

The reaction mixture consists of 0.2 mL of egg albumin solution, 2.8 mL of PBS, and 2.0 mL of the test sample or standard drug at various concentrations.

-

A control group is prepared with 2.0 mL of the vehicle (e.g., PBS with a small percentage of DMSO) instead of the test sample.

-

The mixtures are incubated at 37°C for 15 minutes.

-

Denaturation is induced by heating the mixtures in a water bath at 70°C for 5 minutes.

-

After cooling to room temperature, the absorbance of the solutions is measured at 660 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

-

The IC₅₀ value, the concentration of the test sample required to inhibit 50% of protein denaturation, is determined by plotting a graph of percentage inhibition versus concentration.

-

Conclusion

This compound presents a promising scaffold for the development of novel anti-inflammatory agents. This guide has consolidated the available information on its chemical structure, properties, and biological activities. The provided experimental protocols and pathway diagrams offer a framework for future research into this intriguing natural product. Further investigation is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in various inflammatory conditions.

References

Alnusonol and its Role in the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alnusonol, a naturally occurring cyclic diarylheptanoid, has demonstrated notable anti-inflammatory properties, specifically the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This technical guide delves into the established bioactivity of this compound and explores its proposed mechanism of action centered on the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. While direct evidence of this compound's interaction with NF-κB is not yet published, its known effect on inducible nitric oxide synthase (iNOS) expression strongly implicates this pathway. This document provides a comprehensive overview of the canonical NF-κB pathway, a proposed model for this compound's inhibitory action, detailed experimental protocols to investigate this hypothesis, and a summary of the current quantitative data.

Introduction to this compound

This compound is a polyphenol compound isolated from plants of the Myricaceae family, such as Myrica nana. Structurally, it is a cyclic diarylheptanoid. Natural products, particularly polyphenols, are of significant interest in drug discovery due to their diverse pharmacological activities. This compound has been identified as an inhibitor of NO production, a key mediator in the inflammatory process. The primary quantitative data available demonstrates its ability to inhibit nitric oxide production in LPS-activated macrophages[1].

The Canonical NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the cellular inflammatory response. In most resting cells, NF-κB dimers (most commonly the p50-p65/RelA heterodimer) are held inactive in the cytoplasm through their association with inhibitory proteins known as Inhibitors of κB (IκBs), with IκBα being the most prominent.

Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), a cascade of events is initiated, leading to the activation of the IκB kinase (IKK) complex. The IKK complex, composed of catalytic subunits IKKα and IKKβ, and a regulatory subunit NEMO (IKKγ), phosphorylates IκBα on specific serine residues. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit of the NF-κB dimer, facilitating its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, driving the transcription of numerous pro-inflammatory mediators, including cytokines, chemokines, and the enzyme inducible nitric oxide synthase (iNOS).

Caption: The canonical NF-κB signaling pathway.

Proposed Role of this compound in the NF-κB Signaling Pathway

The primary evidence linking this compound to the NF-κB pathway is its documented inhibition of nitric oxide production in LPS-stimulated macrophages[1]. In this context, high levels of NO are produced by the iNOS enzyme. The expression of the Nos2 gene, which codes for iNOS, is known to be heavily dependent on the activation of the NF-κB transcription factor. Therefore, a reduction in NO production strongly suggests an upstream inhibitory event. Related diarylheptanoids have been shown to inhibit the expression of iNOS[1].

Based on this, we propose the hypothesis that This compound inhibits the NF-κB signaling pathway, leading to a downstream reduction in iNOS gene transcription and subsequent NO production. The precise point of intervention is currently unknown. Potential mechanisms could include:

-

Inhibition of IKK complex activity: this compound may directly or indirectly prevent the phosphorylation of IκBα.

-

Stabilization of IκBα: It could interfere with the ubiquitination or proteasomal degradation of phosphorylated IκBα.

-

Inhibition of p65 nuclear translocation: this compound might block the transport of the active p50-p65 dimer into the nucleus.

-

Inhibition of NF-κB DNA binding: It may prevent the p50-p65 dimer from binding to the κB sites on target gene promoters.

The following diagram illustrates these potential points of inhibition.

Caption: Proposed mechanism of this compound's action.

Quantitative Data Presentation

The following table summarizes the known quantitative data for this compound's bioactivity.

| Compound | Assay | Cell Line | Stimulant | IC50 (µM) | Reference |

| This compound | Nitric Oxide Production Inhibition | BALB/c mouse macrophages | LPS | 46.18 | [1] |

Experimental Protocols

To validate the proposed mechanism of action of this compound on the NF-κB pathway, a series of in vitro experiments are required. The following protocols provide a detailed methodology for these key experiments.

General Experimental Workflow

The diagram below outlines a logical workflow for investigating the effect of this compound on the NF-κB pathway.

Caption: Experimental workflow to test this compound's effect.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

Experimental Plating: Seed cells in appropriate plates (e.g., 96-well for Griess assay, 6-well for Western blot) and allow them to adhere for 24 hours.

-

Treatment:

-

Starve the cells in serum-free DMEM for 2-4 hours before treatment.

-

Pre-treat the cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1 hour.

-

Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for NO measurement, 15-60 minutes for pathway activation studies).

-

Nitric Oxide (Griess) Assay

-

Principle: Measures the concentration of nitrite (NO2-), a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

After the 24-hour LPS stimulation, collect 50 µL of cell culture supernatant from each well of a 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

-

Western Blotting for NF-κB Pathway Proteins

-

Principle: Detects the levels of total and phosphorylated proteins in the NF-κB signaling cascade.

-

Procedure:

-

After treatment and stimulation (e.g., 0, 15, 30, 60 minutes), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

Phospho-IKKα/β (Ser176/180)

-

IKKβ

-

Phospho-IκBα (Ser32)

-

IκBα

-

Phospho-p65 (Ser536)

-

p65

-

iNOS

-

β-actin (as a loading control)

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Immunofluorescence for p65 Nuclear Translocation

-

Principle: Visualizes the subcellular localization of the p65 subunit to determine if it translocates to the nucleus upon stimulation.

-

Procedure:

-

Grow cells on glass coverslips in a 24-well plate.

-

Perform treatment and stimulation as described above (e.g., 30-60 minutes stimulation).

-

Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with anti-p65 primary antibody for 1 hour at room temperature.

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Wash and counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

-

Conclusion

This compound presents a promising natural compound with anti-inflammatory activity, evidenced by its inhibition of nitric oxide production. While its precise molecular mechanism is yet to be fully elucidated, the available data strongly suggests a modulatory role in the NF-κB signaling pathway. The experimental protocols outlined in this guide provide a clear roadmap for researchers to investigate this proposed mechanism, potentially uncovering a novel inhibitor of a key inflammatory cascade. Further research is warranted to confirm the direct interaction of this compound with components of the NF-κB pathway and to evaluate its therapeutic potential in inflammatory diseases.

References

Alnusonol: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alnusonol, a cyclic diarylheptanoid primarily isolated from plants of the Myrica and Alnus genera, has emerged as a molecule of interest for its therapeutic properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its anti-inflammatory effects. Detailed experimental protocols for assessing its biological activity are provided, alongside a hypothesized mechanism of action based on its known effects and the established signaling pathways of inflammation. This document aims to serve as a foundational resource for researchers investigating the therapeutic applications of this compound.

Introduction

Cyclic diarylheptanoids are a class of natural products characterized by a 1,7-diphenylheptane skeleton. This structural motif has been associated with a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This compound, a member of this class, has been identified as a potent inhibitor of inflammatory responses, positioning it as a promising candidate for further preclinical and clinical investigation.

Therapeutic Potential of this compound

The primary therapeutic potential of this compound, as supported by current research, lies in its anti-inflammatory activity. While broader therapeutic applications are plausible given its chemical class, this guide will focus on the experimentally verified effects.

Anti-inflammatory Activity

This compound has been demonstrated to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[1] Overproduction of NO by the inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation and is implicated in the pathophysiology of various inflammatory diseases. The inhibitory effect of this compound on NO production suggests its potential in modulating inflammatory processes.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Biological Activity | Cell Line | Stimulant | IC50 Value | Reference |

| Inhibition of Nitric Oxide Production | Murine Macrophages | Lipopolysaccharide (LPS) | 46.18 µM | [1] |

Experimental Protocols

This section provides a detailed methodology for the key experiment cited in determining the anti-inflammatory activity of this compound.

Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This protocol describes the measurement of nitric oxide production in a murine macrophage cell line (e.g., RAW 264.7) stimulated with LPS, and the assessment of the inhibitory effect of this compound using the Griess assay.[2][3][4]

3.1.1. Cell Culture and Treatment

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Following incubation, remove the medium and replace it with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) should be included.

-

Stimulation: After a pre-treatment period of 1-2 hours with this compound, stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Wells with untreated and unstimulated cells will serve as a negative control.

3.1.2. Griess Assay for Nitrite Measurement

-

Sample Collection: After 24 hours of incubation with LPS, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction: Add 50 µL of the Griess reagent to each 50 µL of supernatant in a new 96-well plate.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite. The percentage of inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways and Mechanism of Action

While the precise molecular targets of this compound are yet to be fully elucidated, its inhibitory effect on LPS-induced nitric oxide production strongly suggests an interaction with the upstream signaling pathways that regulate the expression of inducible nitric oxide synthase (iNOS).

Hypothesized Mechanism of Action

Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. In macrophages, LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). These transcription factors then induce the expression of pro-inflammatory genes, including iNOS. It is hypothesized that this compound exerts its anti-inflammatory effect by interfering with one or more key components of this pathway, thereby reducing iNOS expression and subsequent nitric oxide production.

Figure 1: Hypothesized signaling pathway for the anti-inflammatory action of this compound.

Experimental Workflow for Mechanism of Action Studies

To validate the hypothesized mechanism of action of this compound, a series of molecular biology experiments can be conducted.

Figure 2: Workflow for elucidating this compound's mechanism of action.

Future Directions

The therapeutic potential of this compound warrants further investigation. Key areas for future research include:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound within the inflammatory signaling cascades.

-

In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases.

-

Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.

-

Exploration of Other Therapeutic Areas: Investigating the potential anticancer, antioxidant, and neuroprotective activities of this compound, guided by the known properties of related diarylheptanoids.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory activity. Its ability to inhibit nitric oxide production in macrophages highlights its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The experimental protocols and hypothesized mechanism of action presented in this guide provide a framework for future research aimed at fully characterizing the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]

- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Bioactivity of Compounds from the Alnus Genus: A Technical Guide

A Note on "Alnusonol": Extensive literature searches did not yield specific information on a compound named "this compound." It is possible that this is a novel or less-common name for a compound. However, the Alnus (alder) genus is a well-documented source of bioactive molecules, particularly diarylheptanoids, which possess a range of biological activities. This guide, therefore, provides a comprehensive overview of the preliminary in vitro bioactivity of prominent compounds isolated from the Alnus genus, serving as a valuable resource for researchers interested in the therapeutic potential of these natural products.